molecular formula C7H5N5O2 B1605305 5-(2-nitrophenyl)-2H-tetrazole CAS No. 53257-40-2

5-(2-nitrophenyl)-2H-tetrazole

Cat. No.: B1605305
CAS No.: 53257-40-2
M. Wt: 191.15 g/mol
InChI Key: HENCYJMPEDACFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-nitrophenyl)-2H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom The presence of the nitrophenyl group in the 5-position of the tetrazole ring imparts unique chemical and physical properties to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-nitrophenyl)-2H-tetrazole typically involves the cyclization of 2-nitrophenylhydrazine with sodium azide. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide or ethanol, under reflux conditions. The general reaction scheme is as follows:

    Step 1: Preparation of 2-nitrophenylhydrazine by the reduction of 2-nitroaniline using a reducing agent like tin(II) chloride in hydrochloric acid.

    Step 2: Cyclization of 2-nitrophenylhydrazine with sodium azide in a solvent like dimethylformamide or ethanol under reflux conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for the addition of reagents and control of reaction parameters can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-nitrophenyl)-2H-tetrazole undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the hydrogen atom at the 2-position is replaced by various nucleophiles.

    Cycloaddition: The tetrazole ring can participate in [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

    Cycloaddition: Alkynes or alkenes in the presence of a copper(I) catalyst.

Major Products Formed

    Reduction: 5-(2-aminophenyl)-2H-tetrazole.

    Substitution: Various substituted tetrazoles depending on the nucleophile used.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

5-(2-nitrophenyl)-2H-tetrazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.

    Materials Science: It is used in the development of energetic materials and explosives due to its high nitrogen content and stability.

    Organic Synthesis: It serves as a precursor in the synthesis of various heterocyclic compounds and as a reagent in cycloaddition reactions.

    Biological Studies: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 5-(2-nitrophenyl)-2H-tetrazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitrophenyl group can interact with amino acid residues in the enzyme’s active site through hydrogen bonding, hydrophobic interactions, and π-π stacking.

In materials science, the high nitrogen content and stability of the tetrazole ring contribute to its use in energetic materials. Upon decomposition, it releases a large amount of gas, which can be harnessed for explosive or propellant applications.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-2H-tetrazole: Lacks the nitro group, resulting in different chemical reactivity and applications.

    5-(4-nitrophenyl)-2H-tetrazole: Similar structure but with the nitro group in the para position, affecting its electronic properties and reactivity.

    5-(2-aminophenyl)-2H-tetrazole:

Uniqueness

5-(2-nitrophenyl)-2H-tetrazole is unique due to the presence of the nitro group in the ortho position, which influences its electronic properties and reactivity. This compound’s ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound for scientific research.

Properties

IUPAC Name

5-(2-nitrophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O2/c13-12(14)6-4-2-1-3-5(6)7-8-10-11-9-7/h1-4H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENCYJMPEDACFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNN=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349909
Record name 5-(2-nitrophenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53257-40-2
Record name 5-(2-nitrophenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-nitrophenyl)-2H-tetrazole
Reactant of Route 2
5-(2-nitrophenyl)-2H-tetrazole
Reactant of Route 3
5-(2-nitrophenyl)-2H-tetrazole
Reactant of Route 4
5-(2-nitrophenyl)-2H-tetrazole
Reactant of Route 5
Reactant of Route 5
5-(2-nitrophenyl)-2H-tetrazole
Reactant of Route 6
5-(2-nitrophenyl)-2H-tetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.